3-Ethylazetidin-3-ol hydrochloride
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Overview
Description
3-Ethylazetidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO1. It is used in various chemical reactions and has significant potential in the field of organic synthesis21.
Synthesis Analysis
The synthesis of 3-Ethylazetidin-3-ol hydrochloride involves various chemical reactions. For instance, it can be synthesized using hydrogen chloride and palladium on activated carbon in methanol2. Other methods involve the use of N-ethyl-N,N-diisopropylamine in 2-methyltetrahydrofuran2.Molecular Structure Analysis
The molecular structure of 3-Ethylazetidin-3-ol hydrochloride is represented by the InChI code 1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H
2. The molecular weight of this compound is 137.61 g/mol2.
Chemical Reactions Analysis
3-Ethylazetidin-3-ol hydrochloride participates in various chemical reactions. It is known to inhibit the reuptake of norepinephrine and dopamine weakly3. It also acts to a lesser degree on nicotinic and serotonin receptors3.Physical And Chemical Properties Analysis
3-Ethylazetidin-3-ol hydrochloride is a solid or semi-solid or liquid or lump substance2. It is stored at room temperature in an inert atmosphere2. The purity of this compound is 98%2.Scientific Research Applications
Synthesis of Functionalized Azetidines
3-Ethylazetidin-3-ol hydrochloride demonstrates significant synthetic utility in the preparation of various functionalized azetidines. The compound has been used for the straightforward preparation of diverse derivatives including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These derivatives are crucial in developing novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013), (Stankovic et al., 2014).
Key Intermediate in β-Lactam Antibiotics Production
3-Ethylazetidin-3-ol hydrochloride plays a role in the production of β-lactam antibiotics. A practical synthesis of a key intermediate crucial for β-lactam antibiotics involves transformations of related compounds (Cainelli et al., 1998).
Development of Industrially Important Intermediates
The compound has been utilized as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. This synthesis involves using cost-effective and commercially available starting materials, leading to an economical process effective in the production of related azetidines (Reddy et al., 2011).
Transformation into Various Derivatives
3-Ethylazetidin-3-ol hydrochloride is used in the transformation of certain azetidin-2-ones into different derivatives like 3-aryl-2-(ethylamino)propan-1-ols, indicating its flexibility in chemical transformations (Mollet et al., 2011).
Synthesis of Cyclic Stabilized Forms
The compound has been involved in the synthesis of cyclic stabilized forms of other important chemical entities, demonstrating its role in the stabilization of labile structures (Cheung & Shoolingin‐Jordan, 1997).
Role in Glycosidase Inhibitory Activity
3-Ethylazetidin-3-ol hydrochloride derivatives have shown significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger, highlighting its potential in biochemical research (Lawande et al., 2015).
Safety And Hazards
The safety information for 3-Ethylazetidin-3-ol hydrochloride includes the GHS07 pictogram and the signal word "Warning"2. The hazard statements include H302, H315, H319, and H3352. The precautionary statements include P261, P305+P351+P3382.
Future Directions
The future directions of 3-Ethylazetidin-3-ol hydrochloride are not clearly defined in the available literature. However, given its potential in organic synthesis and its various chemical properties, it may have significant applications in the development of new chemical reactions and processes2.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling this compound.
properties
IUPAC Name |
3-ethylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMOMOKLCCGODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634425 |
Source
|
Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylazetidin-3-ol hydrochloride | |
CAS RN |
935668-00-1 |
Source
|
Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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